molecular formula C19H19Cl2N3O5 B2402778 Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate CAS No. 1105243-65-9

Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate

Cat. No.: B2402778
CAS No.: 1105243-65-9
M. Wt: 440.28
InChI Key: LTIDZVSOTPOMMV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dichlorobenzyl group, a dihydropyridine ring, a carbonyl group, a hydrazinyl group, and an oxobutanoate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the dichlorobenzyl group could potentially be introduced through a reaction with 3,4-dichlorobenzyl bromide . The dihydropyridine ring could be formed through a multi-component reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the dihydropyridine ring). The dichlorobenzyl group is a benzene ring substituted with two chlorine atoms and a methyl group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the hydrazinyl group can participate in a variety of reactions, including oxidation, reduction, and bond formation with other nitrogen or oxygen-containing compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of the dichlorobenzyl group could potentially make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activities : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was synthesized through Knoevenagel condensation and evaluated for its antimicrobial and antioxidant susceptibilities. It adopts a Z conformation about the C=C bond, as confirmed by X-ray diffraction studies (Kumar et al., 2016).

  • Molecular Structure and Synthesis Improvements : Research on diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, similar in structure, highlights improved synthesis methods, providing derivatives with good yields (Obydennov et al., 2013).

  • X-ray Diffraction and NMR Analysis : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a similar process, was characterized using 1H NMR, mass spectra, and X-ray diffraction studies, revealing its molecular structure (Kariyappa et al., 2016).

Catalytic and Biochemical Applications

  • Biosynthesis of Optically Pure Esters : Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase genes were used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, highlighting the potential for chiral drug production (Kizaki et al., 2001).

  • Biocatalysis for Chiral Drug Precursors : The reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor for chiral drugs, was efficiently achieved using recombinant E. coli, demonstrating a promising approach for industrial-scale production (Ye et al., 2010).

Chemical Reactions and Properties

  • Antimicrobial Evaluation of Derivatives : Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via a similar reaction, was evaluated for its antifungal and antimicrobial susceptibilities (Kumar et al., 2016).

  • Antioxidant Properties : A study investigating the antioxidant properties of 4-hydroxycoumarin derivatives, synthesized through reactions involving compounds similar to ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate, reveals their potential as free radical scavengers (Stanchev et al., 2009).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, such as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. Given the complexity of its structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

ethyl 4-[2-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]hydrazinyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O5/c1-2-29-17(26)8-7-16(25)22-23-18(27)13-4-3-9-24(19(13)28)11-12-5-6-14(20)15(21)10-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDZVSOTPOMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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